
1,4-Methanonaphthalene-2,8-dicarbonitrile, 1,4-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Methanonaphthalene-2,8-dicarbonitrile, 1,4-dihydro- is an organic compound with the molecular formula C13H8N2. This compound is a derivative of methanonaphthalene and is characterized by the presence of two cyano groups at the 2 and 8 positions. It is a significant compound in organic chemistry due to its unique structure and reactivity .
Métodos De Preparación
The synthesis of 1,4-Methanonaphthalene-2,8-dicarbonitrile, 1,4-dihydro- typically involves the following steps:
Cycloaddition Reaction: The initial step often involves a Diels-Alder reaction between a suitable diene and a dienophile to form the methanonaphthalene core.
Nitrile Introduction: The cyano groups are introduced through a nucleophilic substitution reaction using reagents like sodium cyanide or potassium cyanide under appropriate conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
1,4-Methanonaphthalene-2,8-dicarbonitrile, 1,4-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Aplicaciones Científicas De Investigación
1,4-Methanonaphthalene-2,8-dicarbonitrile, 1,4-dihydro- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Mecanismo De Acción
The mechanism of action of 1,4-Methanonaphthalene-2,8-dicarbonitrile, 1,4-dihydro- involves its interaction with molecular targets such as enzymes or receptors. The cyano groups play a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects .
Comparación Con Compuestos Similares
1,4-Methanonaphthalene-2,8-dicarbonitrile, 1,4-dihydro- can be compared with other similar compounds such as:
1,4-Dihydro-1,4-methanonaphthalene: This compound lacks the cyano groups and has different reactivity and applications.
1,4-Methanonaphthalene-2,8-dicarboxylic acid: This compound has carboxylic acid groups instead of cyano groups, leading to different chemical properties and uses.
1,4-Methanonaphthalene-2,8-dimethyl: This compound has methyl groups at the 2 and 8 positions, resulting in different reactivity and applications.
Propiedades
Número CAS |
71925-33-2 |
|---|---|
Fórmula molecular |
C13H8N2 |
Peso molecular |
192.22 g/mol |
Nombre IUPAC |
tricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene-3,10-dicarbonitrile |
InChI |
InChI=1S/C13H8N2/c14-6-8-2-1-3-11-9-4-10(7-15)12(5-9)13(8)11/h1-4,9,12H,5H2 |
Clave InChI |
AUQMKBIJBUGNNK-UHFFFAOYSA-N |
SMILES canónico |
C1C2C=C(C1C3=C(C=CC=C23)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6R)-6-(2-hydroxy-2-methylpropyl)-3-[(1R)-1-[4-(1-methyl-2-oxopyridin-4-yl)phenyl]ethyl]-6-phenyl-1,3-oxazinan-2-one](/img/structure/B11938635.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methylbenzamide](/img/structure/B11938646.png)
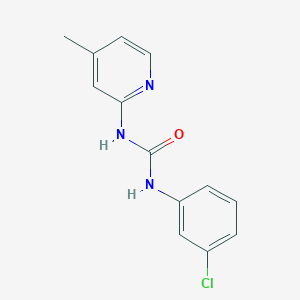
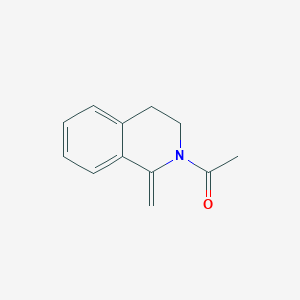
![Ethyl 2-(4-chloro-3-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetate](/img/structure/B11938660.png)
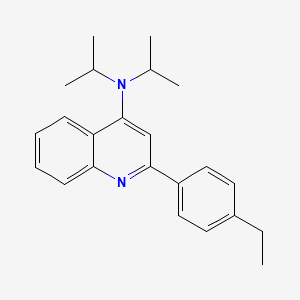
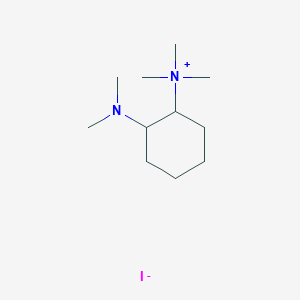
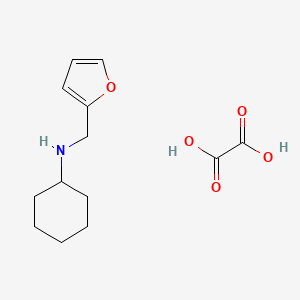
![1-Methyl-2-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B11938672.png)



![7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one](/img/structure/B11938699.png)

